molecular formula C14H11ClO4 B6406555 3-(2-Chloro-5-methoxyphenyl)-5-hydroxybenzoic acid CAS No. 1262009-72-2

3-(2-Chloro-5-methoxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6406555
CAS No.: 1262009-72-2
M. Wt: 278.69 g/mol
InChI Key: BEWLEHZHGZEADG-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)-5-hydroxybenzoic acid is an organic compound with a complex structure that includes both chloro and methoxy substituents on a phenyl ring, as well as a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxyphenyl)-5-hydroxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of 5-methoxyphenylboronic acid followed by a coupling reaction with a suitable benzoic acid derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxyphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative .

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 4-Chlorophenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

3-(2-Chloro-5-methoxyphenyl)-5-hydroxybenzoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the hydroxybenzoic acid moiety provides a distinct profile that can be exploited in various applications .

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWLEHZHGZEADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691015
Record name 2'-Chloro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-72-2
Record name 2'-Chloro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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